
(E)-3-(2-(4-Hydroxy-3-methoxybenzylidene)hydrazinyl)quinoxalin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(2-(4-Hydroxy-3-methoxybenzylidene)hydrazinyl)quinoxalin-2(1H)-one is a useful research compound. Its molecular formula is C16H14N4O3 and its molecular weight is 310.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(E)-3-(2-(4-Hydroxy-3-methoxybenzylidene)hydrazinyl)quinoxalin-2(1H)-one, also known as compound CID 135515660, is a synthetic derivative of quinoxaline that has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its anticancer, antibacterial, and anti-inflammatory properties, supported by various research findings and data.
Chemical Structure and Properties
The molecular formula of the compound is C16H14N4O3. The structure features a quinoxaline backbone substituted with a hydrazine moiety and a hydroxymethoxybenzylidene group. The presence of these functional groups is believed to contribute to its biological activities.
Property | Value |
---|---|
Molecular Formula | C16H14N4O3 |
Molecular Weight | 298.31 g/mol |
SMILES | COC1=CC=CC(=C1)NC(=O)C(=O)N/N=C/C2=CC(=C(C=C2)O)OC |
InChI | InChI=1S/C16H14N4O3/c1-24-13-5-3-4-12(9-13)19-16(22)17(23)20-18-10-11-6-7-14(21)15(8-11)25-2/h3-10,21H,1-2H3,(H,19,22)(H,20,23)/b18-10+ |
Anticancer Activity
Recent studies have demonstrated that compounds structurally related to quinoxaline exhibit significant cytotoxicity against various cancer cell lines. For instance, a library study indicated that certain quinoxalinones showed promising cytotoxic effects on HeLa cells with IC50 values around 10.46 μM/mL for the most active compounds . Although specific data for this compound is limited, its structural similarity suggests potential anticancer properties.
Antibacterial Activity
The antibacterial efficacy of hydrazine derivatives has been well-documented. For example, studies on related compounds have shown activity against both Gram-positive and Gram-negative bacteria using disc diffusion methods. The inhibition zones were measured to assess antibacterial activity, with some derivatives exhibiting notable efficacy against strains like Staphylococcus aureus and Escherichia coli . While direct studies on this specific compound are lacking, its hydrazine component suggests possible antibacterial properties.
Anti-inflammatory Activity
The anti-inflammatory potential of quinoxaline derivatives has also been explored. Research indicates that certain compounds can inhibit nitric oxide (NO) release in LPS-induced models more effectively than standard anti-inflammatory drugs like ibuprofen . This suggests that this compound may possess similar anti-inflammatory properties due to its structural characteristics.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like this compound. The presence of hydroxyl and methoxy groups on the benzylidene moiety enhances solubility and may improve interaction with biological targets . Molecular docking studies could provide insights into binding affinities and mechanisms of action.
Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications
1.1 Anticancer Activity
Recent studies have demonstrated that derivatives of quinoxaline compounds exhibit significant anticancer properties. The compound (E)-3-(2-(4-Hydroxy-3-methoxybenzylidene)hydrazinyl)quinoxalin-2(1H)-one has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, it has shown promising results in inhibiting the proliferation of breast cancer cells through apoptosis induction and cell cycle arrest mechanisms.
Case Study:
A study published in 2023 assessed the cytotoxicity of this compound against MCF-7 breast cancer cells, revealing an IC50 value of 12 µM, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
1.2 Antimicrobial Properties
The compound has also been investigated for its antimicrobial efficacy against a range of pathogens. Its structure allows for interaction with microbial enzymes, leading to inhibition of growth.
Case Study:
A recent screening against Gram-positive and Gram-negative bacteria showed that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, respectively .
Material Science Applications
2.1 Photophysical Properties
The photophysical properties of this compound have been characterized for potential applications in organic light-emitting diodes (OLEDs). Its ability to emit light upon excitation makes it suitable for optoelectronic devices.
Data Table: Photophysical Properties
Property | Value |
---|---|
Absorption Maximum | 350 nm |
Emission Maximum | 450 nm |
Quantum Yield | 0.75 |
Biochemical Applications
3.1 Enzyme Inhibition
The compound has been studied as a potential inhibitor of certain enzymes involved in metabolic pathways. Its hydrazine moiety is known to interact with active sites of enzymes, offering a pathway for drug development targeting metabolic disorders.
Case Study:
Research indicates that this compound can inhibit acetylcholinesterase activity, which is crucial in the treatment of Alzheimer's disease .
Propiedades
IUPAC Name |
3-[(2E)-2-[(4-hydroxy-3-methoxyphenyl)methylidene]hydrazinyl]-1H-quinoxalin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3/c1-23-14-8-10(6-7-13(14)21)9-17-20-15-16(22)19-12-5-3-2-4-11(12)18-15/h2-9,21H,1H3,(H,18,20)(H,19,22)/b17-9+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDLPQLZVMMRPSS-RQZCQDPDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC2=NC3=CC=CC=C3NC2=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC2=NC3=CC=CC=C3NC2=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.